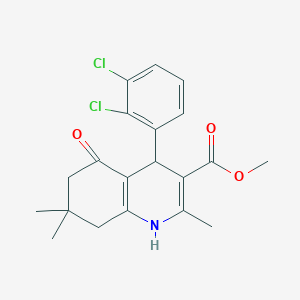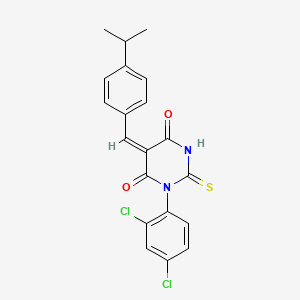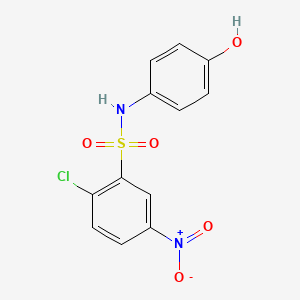
2-chloro-N-(4-hydroxyphenyl)-5-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(4-hydroxyphenyl)-5-nitrobenzenesulfonamide, also known as N-(4-hydroxyphenyl)-2-chloro-5-nitrobenzenesulfonamide (NCNS), is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of NCNS is primarily attributed to its ability to inhibit the activity of COX-2 enzyme, which is responsible for the production of prostaglandins, a group of pro-inflammatory mediators. By inhibiting the activity of COX-2, NCNS reduces the production of prostaglandins, thereby reducing inflammation. NCNS has also been shown to induce cell cycle arrest and apoptosis in cancer cells by activating the p53 signaling pathway.
Biochemical and Physiological Effects:
NCNS has been found to possess various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, and inhibit the growth of bacterial and fungal strains. Furthermore, NCNS has been found to possess antioxidant properties, which can protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
NCNS has several advantages for lab experiments. It is easy to synthesize, has high purity, and has been extensively studied for its potential as a therapeutic agent. However, NCNS also has some limitations. Its solubility in water is limited, which can make it difficult to work with in aqueous solutions. Furthermore, NCNS has been found to be cytotoxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for NCNS research. One potential direction is to investigate its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate its potential as a chemotherapeutic agent for various cancer types. Furthermore, NCNS can be explored for its potential as an antimicrobial agent for various bacterial and fungal strains. Additionally, future studies can investigate the mechanism of action of NCNS and its potential to modulate other signaling pathways.
Synthesis Methods
NCNS can be synthesized through a multi-step process involving the reaction of 4-nitrophenol with chlorosulfonic acid, followed by the reaction of the resulting intermediate with 4-aminophenol. The final product is obtained through the reaction of the intermediate with sodium hydroxide. This synthesis method has been optimized to yield high purity and high yield of NCNS.
Scientific Research Applications
NCNS has been extensively studied for its potential as a therapeutic agent in various diseases. It has been found to possess anti-inflammatory properties by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of pro-inflammatory mediators. NCNS has also been shown to possess anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells. Furthermore, NCNS has been found to possess anti-microbial properties by inhibiting the growth of various bacterial and fungal strains.
properties
IUPAC Name |
2-chloro-N-(4-hydroxyphenyl)-5-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O5S/c13-11-6-3-9(15(17)18)7-12(11)21(19,20)14-8-1-4-10(16)5-2-8/h1-7,14,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIYNXNWLGPBLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-hydroxyphenyl)-5-nitrobenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(dimethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5210604.png)
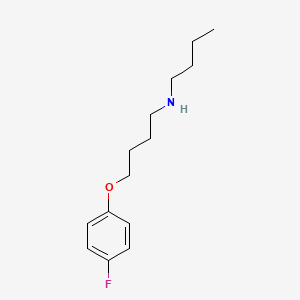
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-(4-ethyl-1-piperazinyl)-2-indanecarboxamide](/img/structure/B5210612.png)
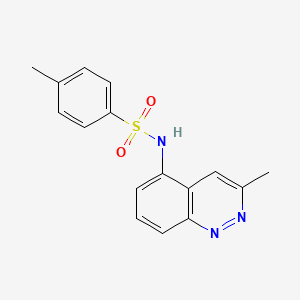
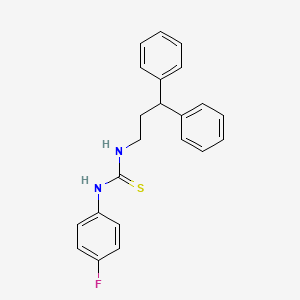
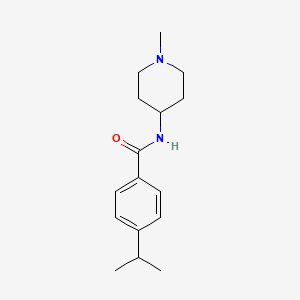
![3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1-methyl-2-propyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5210652.png)
![N-ethyl-N-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-2-methyl-2-propen-1-amine](/img/structure/B5210657.png)
![[(2,4-diphenyl-4H-chromen-3-yl)methylene]malononitrile](/img/structure/B5210661.png)
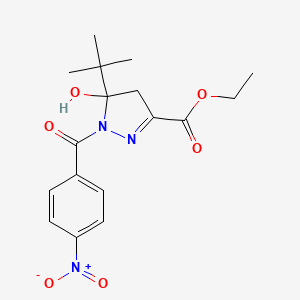
![3-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]-1-propanol](/img/structure/B5210692.png)
